sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Description
This compound is a carbapenem-class β-lactam antibiotic characterized by its bicyclic core structure (4-thia-1-azabicyclo[3.2.0]hept-2-ene) and critical substituents:
- (5R,6S) stereochemistry at the β-lactam ring.
- (1R)-1-Hydroxyethyl group at position 6, enhancing stability against β-lactamases.
- (2S)-Oxolan-2-yl (tetrahydrofuran) substituent at position 3, influencing pharmacokinetics and bacterial target affinity.
- Sodium carboxylate at position 2, improving water solubility for intravenous administration .
Carbapenems are broad-spectrum antibiotics effective against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The stereospecificity of substituents is crucial for maintaining antibacterial activity and resistance to degradation .
Properties
Molecular Formula |
C12H14NNaO5S |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1 |
InChI Key |
ICSAXRANXQSPQP-RJTYULJWSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Penem Core
Method A: Cyclization of β-Amino Acid Derivatives
- Step 1: Starting from a suitable amino acid derivative, such as a protected cysteine or serine, the amino group is acylated with a chloromethyl or chlorocarbonyl precursor.
- Step 2: Cyclization occurs via intramolecular nucleophilic attack to form the β-lactam ring, often facilitated by dehydrating agents like phosphorus oxychloride or thionyl chloride.
- Step 3: Sulfur incorporation is achieved through thiol or thioester intermediates, which cyclize to form the thia-azabicyclic core characteristic of penems.
Introduction of the Hydroxyethyl Side Chain
- Method B: Alkylation of the penem core with a suitable hydroxyethyl electrophile, such as 1-chloro-2-hydroxyethane, under basic conditions, ensures stereoselective addition to the β-lactam ring or its precursors.
- Stereocontrol: Chiral auxiliaries or asymmetric catalysis can be employed to favor the (1R)-hydroxyethyl configuration, as indicated in patent procedures.
Attachment of the Oxolan-2-yl Group
- Method C: The oxolan-2-yl moiety is introduced via nucleophilic substitution or ring-opening reactions of oxolanyl derivatives.
- Procedure: The oxolanyl group, often as a protected or activated derivative, reacts with the core under conditions favoring regioselectivity, such as Lewis acid catalysis or nucleophilic attack on activated carbon centers.
Stereoselective Synthesis and Purification
- Stereoselectivity is achieved through chiral catalysts, auxiliaries, or starting materials, with purification via chromatography or recrystallization to isolate the desired stereoisomer.
Salt Formation with Sodium
- The final step involves neutralization of the carboxylic acid group with sodium hydroxide or sodium carbonate to generate the sodium salt, enhancing solubility and stability.
Data Tables Summarizing Preparation Methods
Notes on Reaction Conditions and Purity
- Reaction conditions are optimized to prevent racemization and ensure stereochemical fidelity, often involving low temperatures and inert atmospheres.
- Purification techniques include chromatography (silica gel, preparative HPLC) and recrystallization.
- Yield optimization involves controlling stoichiometry, reaction times, and purification steps, with typical yields ranging from 40-70% depending on the step.
Additional Insights from Patent Literature
The European patent EP0199446A1 elaborates on the synthesis of penem derivatives, emphasizing the importance of protecting groups, regioselective reactions, and stereocontrol. It also describes methods for preparing salts and derivatives, including sodium salts, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aminoacyloxylation can yield oxygenated 2-azabicyclo heptanes .
Scientific Research Applications
Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbapenems with Varied Substituents
a. HTC [(5R,6S)-6-[(R)-1-Hydroxyethyl]-3-[(R)-Oxolan-2-Yl]-4-Thia-1-Azabicyclo[3.2.0]Hept-2-Ene-2-Carboxylic Acid Sodium Salt]
- Structural Difference : The oxolan-2-yl group has (R) -configuration vs. (S) in the target compound.
- Impact : Reduced stability against renal dehydropeptidase-I (DHP-I), with a Vmax/Km ratio of 0.18 compared to more stable analogs like DHM (Vmax/Km = 0.003) .
- Activity : Similar spectrum but shorter half-life due to faster enzymatic hydrolysis.
b. DHC [(4R,5S,6S)-3-[[(3S,5S)-5-(Dimethylaminocarbonyl)-3-Pyrrolidinyl]Thio]-6-[(1R)-1-Hydroxyethyl]-4-Methyl-7-Oxo-1-Azabicyclo[3.2.0]Hept-2-Ene-2-Carboxylic Acid Trihydrate]
- Structural Difference: Contains a dimethylaminocarbonyl-pyrrolidinylthio group at position 3 and a methyl group at position 3.
- Impact: Enhanced DHP-I stability (Vmax/Km = 0.02) and extended spectrum against Pseudomonas aeruginosa due to the bulky substituent .
- Synthesis : Requires multi-step protection/deprotection strategies, increasing production complexity .
c. Compound with 5-Oxopyrrolidin-2-Ylmethyl Substituent (CAS 115276-82-9)
Penems and Cephalosporins
a. CHC [(5R,6S)-6-[(R)-1-Hydroxyethyl]-2-Carbamoyloxymethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]Hept-2-Ene-3-Carboxylic Acid]
- Class : Penem (smaller bicyclo[3.2.0] system with an exocyclic double bond).
- Activity : Narrower spectrum, primarily targeting Gram-positive bacteria.
- Stability : Highly susceptible to DHP-I (Vmax/Km = 0.50), limiting clinical utility .
b. Ceftazidime (Cephalosporin Analog)
- Class : Cephalosporin (bicyclo[4.2.0] system).
- Structural Difference: Larger ring size and 2-aminothiazolyl side chain.
- Impact: Superior activity against P.
Key Comparative Data
Research Findings and Clinical Implications
- Enzymatic Stability : The target compound’s (2S)-oxolan-2-yl group provides intermediate DHP-I resistance, but derivatives like DHC with bulkier substituents (e.g., pyrrolidinylthio) exhibit superior stability, enabling once-daily dosing .
- Stereochemical Sensitivity : The (5R,6S) configuration is critical; inversion at position 6 (e.g., 6S→6R) reduces binding to penicillin-binding proteins (PBPs) by >90% .
- Synthetic Challenges: Complex substituents (e.g., ’s amino-methyl-tetrahydrofuran) require advanced catalytic hydrogenation techniques, impacting cost and scalability .
Biological Activity
Sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is C12H16NNaO6S, with a molecular weight of 308.31 g/mol. It is classified under various chemical categories including thiazolidines and bicyclic compounds.
The compound exhibits biological activity primarily through inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics. By binding to penicillin-binding proteins (PBPs), it disrupts the transpeptidation process essential for bacterial cell wall integrity. This mechanism leads to bacterial lysis and death, making it a candidate for treating infections caused by susceptible organisms.
Pharmacological Effects
The pharmacological profile of sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo includes:
- Antimicrobial Activity : Effective against a range of Gram-positive and Gram-negative bacteria.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
- Synergistic Effects : In combination with other antibiotics, it may enhance overall efficacy against resistant strains.
Data Table: Biological Activity Summary
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy against Staphylococcus aureus, sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like penicillin. The results indicated effectiveness in both planktonic and biofilm states, suggesting its utility in treating persistent infections.
Case Study 2: Inflammatory Response Modulation
Another study explored its effects on macrophage activation in response to lipopolysaccharides (LPS). The compound was shown to reduce pro-inflammatory cytokine production significantly, indicating a potential role in managing inflammatory diseases.
Research Findings
Recent research has focused on the optimization of this compound for enhanced bioavailability and reduced side effects. Structural modifications have been investigated to improve its interaction with PBPs while minimizing off-target effects.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves:
- Stereoselective formation of the β-lactam ring via [2+2] cycloaddition, ensuring correct (5R,6S) configuration .
- Introduction of the oxolan-2-yl group using (2S)-oxolane derivatives under anhydrous conditions .
- Sodium salt formation via ion exchange chromatography . Optimization parameters:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 25–30°C | Higher yields at lower temps due to reduced side reactions |
| Solvent | Acetonitrile | Enhances solubility of intermediates |
| pH | 7.0–7.5 | Prevents β-lactam hydrolysis |
Q. Which spectroscopic methods confirm the compound’s stereochemical configuration?
- X-ray crystallography : Resolves absolute configuration of the bicyclic core and substituents .
- NMR spectroscopy : 2D NOESY identifies spatial proximity of H-5 and H-6 protons, confirming cis arrangement. Coupling constants (J5,6 ≈ 4 Hz) validate relative stereochemistry .
- IR spectroscopy : Carboxylate stretching (1600–1650 cm⁻¹) and β-lactam carbonyl (1750 cm⁻¹) confirm functional groups .
Q. How is stability assessed under physiological conditions?
Stability studies use:
- HPLC to monitor degradation products at pH 2.0 (simulating gastric fluid) and pH 7.4 (bloodstream) .
- Mass spectrometry identifies hydrolyzed β-lactam products (e.g., open-ring structures) .
- Kinetic analysis : Half-life (t1/2) in human serum at 37°C is >4 hours, indicating moderate stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve β-lactamase resistance?
- Modify the oxolan-2-yl group : Bulkier substituents (e.g., methyl-oxolane) reduce binding to β-lactamase active sites .
- Hydroxyethyl group optimization : Replace (1R)-1-hydroxyethyl with fluorinated analogs to sterically hinder enzyme access .
- Biological testing : Compare MIC values against β-lactamase-producing E. coli (Table 1).
Table 1 : MIC Comparison Against β-Lactamase-Producing Strains
| Derivative | MIC (μg/mL) | Resistance Mechanism |
|---|---|---|
| Parent compound | 32 | Susceptible to hydrolysis |
| Methyl-oxolane analog | 8 | Reduced enzyme binding |
| Fluoro-hydroxyethyl analog | 4 | Steric hindrance |
Q. What experimental strategies resolve discrepancies in antibacterial activity data?
Discrepancies arise from:
- Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli) .
- Assay conditions : Control inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
- Data normalization : Express MIC relative to clavulanic acid (β-lactamase inhibitor) to isolate compound efficacy .
Q. How can metabolic stability be enhanced without compromising activity?
- Prodrug design : Esterify the carboxylate group to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
- Deuterium labeling : Replace labile hydrogens (e.g., hydroxyethyl group) to slow oxidative metabolism .
- Pharmacokinetic profiling : Measure AUC (area under the curve) in rodent models to compare bioavailability .
Data Contradiction Analysis
Q. Why do some studies report conflicting MIC values against MRSA?
- Methodological differences : Inoculum size, agar vs. broth dilution, and incubation time (24 vs. 48 hours) .
- Resistance heterogeneity : Subpopulations with altered penicillin-binding protein (PBP) expression .
- Solution : Perform time-kill assays to assess bactericidal dynamics and confirm static vs. cidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
